trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a trifluoromethylated azomethine ylide precursor. [] Azomethine ylides are a class of nitrogen-containing cyclic compounds that are valuable intermediates in organic synthesis due to their ability to undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles. These reactions provide a powerful method for the synthesis of complex heterocyclic compounds, including pyrrolidines and pyrroles, which are important structural motifs found in many natural products and pharmaceuticals.
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives, which are recognized for their diverse biological activities. The compound's molecular structure features a trifluoromethyl group, which can significantly influence its chemical reactivity and biological properties.
The compound can be sourced from various chemical databases and publications, including PubChem and patents that discuss its synthesis and applications in pharmaceutical research.
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is classified as a pyrrolidine derivative and is often categorized under compounds with potential therapeutic applications, particularly in the treatment of central nervous system disorders.
The synthesis of trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves an acyl iminium ion-mediated condensation reaction. This method allows for the formation of complex pyrrolidine structures efficiently.
A common synthesis route involves the use of lower aliphatic alcohols as solvents, with methanol being preferred due to its ability to enhance reaction yields. The process may include steps such as enantioselective hydrogenation to achieve high purity and enantiomeric excess of the desired product .
The molecular formula for trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is C15H18F3NO2. Its structure includes:
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate participates in various chemical reactions, including:
The reactions often involve intermediates that facilitate further transformations, showcasing the compound's versatility in synthetic organic chemistry.
The mechanism by which trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate exerts its effects is not fully elucidated but likely involves interactions at the receptor level within biological systems. The trifluoromethyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding.
Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially impacting conditions such as anxiety or depression .
The compound is typically characterized as a white solid with a specific melting point that varies based on purity and crystalline form.
Key chemical properties include:
Relevant analyses often include quantitative Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity and structural integrity .
trans-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has several notable applications:
The compound's unique structure also positions it well for further exploration in drug development, particularly in creating novel therapeutic agents with enhanced efficacy and selectivity.
The synthesis of this chiral pyrrolidine derivative (CAS 152188-51-7, Molecular Formula C₁₅H₁₈F₃NO₂, MW 301.30) presents significant challenges due to the requirement for trans stereochemistry control and incorporation of the sterically demanding trifluoromethyl group at the C4 position [1] [3]. The compound exists as enantiomeric pairs with distinct biological activities, necessitating precise synthetic strategies to access either the (3R,4R)/(3S,4S) or (3R,4S)/(3S,4R) diastereomers .
The stereoselective construction of the pyrrolidine ring with defined trans stereochemistry between C3 and C4 positions employs three principal approaches:
Asymmetric Hydrogenation: Chiral Ru-BINAP catalysts facilitate enantioselective hydrogenation of 1-benzyl-4-(trifluoromethyl)-2,5-dihydropyrrole-3-carboxylate precursors. This method achieves up to 92% enantiomeric excess (ee) for the trans isomer when conducted at high pressures (1000 psi H₂) in methanol with [RuCl((R)-xylyl-binap)(mesitylene)]Cl as the catalyst system [4]. The hydrogenation proceeds via a concerted H₂ addition mechanism with facial selectivity dictated by chiral ligand-substrate interactions.
Diastereoselective Cyclization: Ring closure of γ-aminonitriles containing chiral auxiliaries enables stereocontrol during pyrrolidine formation. N-benzyl derivatives of (1R,2S)-norephedrine direct cyclization toward trans-disubstituted pyrrolidines through chair-like transition states, yielding diastereomeric ratios up to 9:1. Subsequent hydrolysis and esterification afford the target ethyl ester with preserved stereochemistry [4].
Chiral Pool Utilization: L-proline derivatives serve as starting materials for stereospecific transformations. Key steps involve trifluoromethyl group introduction via radical trifluoromethylation of proline-derived enolates, followed by N-benzylation under phase-transfer conditions. This route provides excellent retention of configuration but suffers from lengthy protection/deprotection sequences [7].
Table 1: Stereoselectivity Comparison for Pyrrolidine Core Synthesis Methods
Method | Key Reagent/Catalyst | trans/cis Ratio | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(R)-xylyl-binap | >20:1 | 92 | 85 |
Diastereoselective Cyclization | (1R,2S)-Norephedrine Auxiliary | 9:1 | >99* | 78 |
Chiral Pool (L-Proline) | N/A | >50:1 | >99* | 65 |
Michael-Aldol Cascade | DBU/LiClO₄ | 12:1 | N/A | 82 |
*Diastereomeric excess before auxiliary removal
The introduction of the trifluoromethyl group at the sterically congested C4 position employs innovative catalytic approaches:
Copper-Mediated Ullmann Coupling: Aryl halides undergo coupling with methyl chlorodifluoroacetate in the presence of CuI/1,10-phenanthroline catalysts (5 mol%) in DMF at 120°C. Subsequent defluorination-esterification with KF/alumina yields the trifluoromethylated intermediate. This method achieves 78% conversion efficiency with minimal racemization when applied to enantiomerically enriched precursors [4].
Late-Stage Electrophilic Trifluoromethylation: Pd(PPh₃)₄-catalyzed reaction of pyrrolidine stannanes with Umemoto's reagent (5 mol% catalyst, THF, -78°C to RT) provides direct trifluoromethylation while preserving stereochemical integrity. This approach demonstrates exceptional functional group tolerance, enabling modification of advanced intermediates [4].
Building Block Strategy: 3-(Trifluoromethyl)-4-oxopyrrolidine carboxylates serve as versatile precursors. Stereoselective reduction using DIP-Chloride™ (B-chlorodiisopinocampheylborane) achieves up to 96% de for the trans diol intermediate. Subsequent benzylation and esterification afford the target compound with high optical purity [1] .
Table 2: Catalytic Trifluoromethylation Performance Metrics
Method | Catalyst System | Temperature (°C) | Conversion (%) | Isomer Purity (%) |
---|---|---|---|---|
Copper Ullmann Coupling | CuI/1,10-Phenanthroline | 120 | 78 | 95 |
Electrophilic CF₃ Transfer | Pd(PPh₃)₄ | -78 to 25 | 85 | 98 |
Diastereoselective Reduction | DIP-Chloride™ | -40 | >99 | 96 |
Radical Trifluoromethylation | Ru(bpy)₃Cl₂/K₄S₂O₈ | 80 | 65 | 88 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0